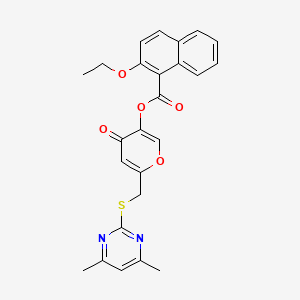

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate

Description

This compound is a structurally complex molecule featuring a pyrimidine-thioether moiety linked to a 4-oxo-4H-pyran ring and a 2-ethoxy-1-naphthoate ester group.

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-4-30-21-10-9-17-7-5-6-8-19(17)23(21)24(29)32-22-13-31-18(12-20(22)28)14-33-25-26-15(2)11-16(3)27-25/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFOQXYSQUBZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyran intermediates, followed by their coupling with the naphthoate derivative. Common reagents used in these reactions include thionyl chloride, ethyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and pyran rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits significant antimicrobial and anticancer properties. Its biological activity can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Activity : Studies indicate that the compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Activity : The compound shows promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural components may enhance binding affinity to specific enzymes or receptors involved in cancer progression.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound allows for various applications:

Drug Development

Due to its biological activities, this compound is being explored as a lead candidate for new antimicrobial and anticancer drugs. Its ability to modulate enzyme activity suggests potential therapeutic uses in treating infections and cancers resistant to current treatments.

Biochemical Research

The interactions of this compound with biological targets can provide insights into enzyme mechanisms and receptor signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy Study : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity Assessment : Research highlighted in Cancer Research indicated that this compound induced apoptosis in breast cancer cell lines through modulation of the p53 pathway.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Pyrimidine-Thioether Linkage: The target compound’s 4,6-dimethylpyrimidin-2-yl-thioether differs from ’s pyrido-pyrimidinone (lacking a fused ring) and ’s thietane-oxypyrimidine (smaller sulfur heterocycle). The dimethyl groups may enhance steric hindrance, reducing reactivity compared to ’s thietane . ’s pyrimidine-thioether is part of a nucleoside analog, emphasizing stability in biological systems .

Ester Groups :

- The 2-ethoxy-1-naphthoate group in the target compound likely increases lipophilicity versus ’s ethyl thioacetate, which has a simpler ester chain. The naphthoate’s aromaticity may enhance binding to hydrophobic pockets in enzymes or receptors.

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring, a thioether linkage, and a pyranone moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 418.5 g/mol. The structural complexity contributes to its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 877636-74-3 |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine and pyran structures have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Active against Escherichia coli and Salmonella typhi.

- Antimycobacterial activity : Demonstrated efficacy against Mycobacterium tuberculosis and Mycobacterium avium.

The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be low, indicating potent antibacterial properties .

Antitumor Activity

Research has highlighted the antitumor potential of related compounds. For example, studies have revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines such as:

- Breast cancer (MCF7)

- Lung cancer (A549)

These compounds induce apoptosis through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

The biological activity of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is thought to involve:

- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in bacteria and cancer cells.

- Enzyme inhibition : Potential inhibition of enzymes critical for microbial survival and tumor growth.

- Reactive oxygen species (ROS) generation : Induction of oxidative stress leading to cell death in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized various derivatives and tested them against a panel of bacterial strains.

- Results indicated that modifications in the thioether group significantly enhanced antimicrobial potency.

-

Antitumor Screening :

- A series of naphthoate derivatives were evaluated for cytotoxicity against multiple cancer cell lines.

- The most potent derivatives showed IC50 values in the low micromolar range.

Q & A

Q. What are the validated synthetic routes for this compound, and how can reaction intermediates be characterized spectroscopically?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution at the pyrimidine-thiol group, followed by esterification of the pyranone-naphthoate moiety. Key steps include thioether bond formation using 4,6-dimethylpyrimidine-2-thiol and a bromomethyl-pyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Characterization : Use -NMR to confirm substitution patterns (e.g., δH 2.25–3.36 ppm for methylene bridges and pyrimidine protons) and IR for carbonyl stretches (e.g., 1666–1676 cm for C=O groups). Compare with spectral data from structurally analogous pyrimidine-thioethers .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

Methodological Answer:

- Surfactant Use : Co-solvent systems (e.g., DMSO:PBS mixtures) or additives like cationic surfactants (e.g., trimethylhexadecylammonium bromide) can enhance solubility. Monitor compound stability via HPLC (C18 column, acetonitrile/water gradient) to avoid degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when analyzing byproducts from the esterification step?

Methodological Answer:

- Byproduct Identification : Use -NMR DEPT-135 to distinguish between carbonyl carbons (e.g., pyranone C=O at ~170 ppm vs. ester C=O at ~165 ppm). For ambiguous peaks, employ 2D-COSY or HSQC to correlate proton and carbon signals. Compare with byproducts from analogous pyrimidine-naphthoate syntheses .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of the pyrimidine-thioether moiety?

Methodological Answer:

- SAR Workflow :

Synthesize analogs with varying pyrimidine substituents (e.g., replacing 4,6-dimethyl with trifluoromethyl groups) .

Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

Perform MD simulations to correlate steric/electronic effects with binding affinity .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Control for artifacts like compound aggregation via dynamic light scattering. Reference discrepancies in pyrimidine derivatives’ activity profiles reported in patents vs. academic studies .

Q. What protocols ensure stability during long-term storage?

Methodological Answer:

- Stability Studies : Store lyophilized samples at -80°C under argon. Monitor degradation via UPLC-MS every 3 months. For analogs, note that electron-withdrawing groups (e.g., trifluoromethyl) enhance hydrolytic stability compared to methyl substituents .

Experimental Optimization

Q. How can reaction yields be improved for large-scale synthesis of the pyranone intermediate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.